molecular formula C8H7N3 B3332216 (E)-4-(hydrazonomethyl)benzonitrile CAS No. 87829-00-3

(E)-4-(hydrazonomethyl)benzonitrile

Cat. No.: B3332216
CAS No.: 87829-00-3
M. Wt: 145.16 g/mol
InChI Key: KJTVYMFBLBFDNN-IZZDOVSWSA-N
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Description

(E)-4-(hydrazonomethyl)benzonitrile is a benzonitrile derivative featuring a hydrazonomethyl (-CH=N-NH₂) group in the E-configuration at the para position of the benzene ring. This structural motif grants the compound unique electronic and steric properties, making it a candidate for applications in nonlinear optics, medicinal chemistry, and materials science. The hydrazone group enables hydrogen bonding and coordination with metal ions, which can influence its reactivity, stability, and interactions in biological systems .

Properties

IUPAC Name

4-[(E)-hydrazinylidenemethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-5-7-1-3-8(4-2-7)6-11-10/h1-4,6H,10H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTVYMFBLBFDNN-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(hydrazonomethyl)benzonitrile typically involves the reaction of 4-formylbenzonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 60-80°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(hydrazonomethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazonomethyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazonomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

(E)-4-(hydrazonomethyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-(hydrazonomethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydrazonomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological processes, including cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues

The hydrazonomethyl group distinguishes (E)-4-(hydrazonomethyl)benzonitrile from other benzonitrile derivatives. Key structural comparisons include:

  • 4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile (): Replaces the hydrazone with a triazolyliminomethyl group. The triazole ring enhances π-conjugation and may improve thermal stability, as evidenced by its crystallographic data (R factor = 0.043) .
  • (E)-3-(2-Hydroxy-4-methoxybenzylidene-amino)benzonitrile (): Features a benzylidene-amino group instead of hydrazone.
  • 4-(2-Phenylthiazol-4-yl)benzonitrile (): Incorporates a thiazole ring, which extends π-conjugation and alters electronic properties, as seen in its synthesis via thiobenzamide and bromoacetyl benzonitrile under mild conditions .

Table 1: Structural and Electronic Comparisons

Compound Substituent Key Properties Reference
This compound Hydrazonomethyl Hydrogen bonding, coordination -
4-(Triazolyliminomethyl)benzonitrile Triazolyliminomethyl Enhanced π-conjugation, stability
4-(Thiazolyl)benzonitrile Thiazole ring Extended conjugation, fluorescence
Nonlinear Optical (NLO) Properties

Benzonitrile derivatives with extended π-systems exhibit strong NLO responses. For example:

  • 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile () has a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, lower than dibenzylideneacetone derivatives (e.g., 4-DMDBA, βHRS = 50 × 10⁻³⁰ cm⁴·statvolt⁻¹) .
  • The hydrazone group in this compound may further enhance hyperpolarizability due to its electron-donating capability and planar geometry.

Table 2: NLO Activity of Benzonitrile Derivatives

Compound βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Reference
4-DMDBA 50
4-(Oxazolylethynyl)benzonitrile 45
Chalcone derivative 25

Table 3: Cytotoxic Activity of Selected Benzonitriles

Compound Target Cell Line (Activity) Reference
1c (Triazole derivative) MCF-7, MDA-MB-231
1h (Methoxyphenyl derivative) T47D
Fluorescence and Photophysical Properties

Aryloxazole-linked benzonitriles exhibit high fluorescence quantum yields (Φ = 0.7–1) due to rigid π-conjugated backbones (). For instance, (E)-4-(2-(naphtho[1,2-d]oxazol-2-yl)vinyl)benzonitrile shows strong emission independent of solvent polarity . The hydrazone group in this compound may introduce twisted intramolecular charge-transfer (TICT) states, altering emission profiles compared to oxazole or thiazole derivatives .

Crystallographic and Stability Data
  • 4-[(E)-(3-Methyl-5-thioxo-triazolyl)iminomethyl]benzonitrile (): Crystallizes in a monoclinic system with mean σ(C–C) = 0.002 Å, indicating high structural precision .
  • Hydrochloride salts like 4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride () are pharmaceutically stable, complying with USP/EMA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-4-(hydrazonomethyl)benzonitrile
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(E)-4-(hydrazonomethyl)benzonitrile

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